4-butyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
4-butyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C15H19NS It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and the benzene ring is substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-butylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-butyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-N-(thiophen-2-ylmethyl)aniline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(thiophen-3-ylmethyl)aniline
- 4-butyl-N-(furan-2-ylmethyl)aniline
- 4-butyl-N-(pyridin-2-ylmethyl)aniline
Uniqueness
4-butyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H19NS |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
4-butyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H19NS/c1-2-3-5-13-7-9-14(10-8-13)16-12-15-6-4-11-17-15/h4,6-11,16H,2-3,5,12H2,1H3 |
InChI Key |
YEBLUMXBTMCCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
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